1-Methyl-1H-pyrrole-2-carboxylic acid

Overview

Description

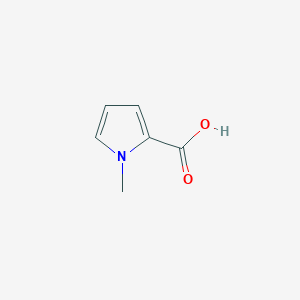

1-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 6973-60-0) is a heterocyclic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.127 g/mol. It features a pyrrole ring substituted with a methyl group at the N1 position and a carboxylic acid group at the C2 position. The compound is commercially available with a purity of ≥97% and is widely used as a building block in organic synthesis and medicinal chemistry . Its structure enables diverse reactivity, including participation in amide bond formation, esterification, and metal-catalyzed coupling reactions.

Mechanism of Action

Mode of Action

It is known to be used as a reactant in the preparation of 1-methyl-2-phenyl-1h-pyrrole via a palladium-catalyzed decarboxylative cross-coupling reaction .

Biochemical Pathways

It’s known to be involved in the synthesis of 1-Methyl-2-phenyl-1H-pyrrole

Action Environment

It’s known that the compound is slightly soluble in water , which could potentially influence its action and efficacy in aqueous environments.

Biological Activity

1-Methyl-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a carboxylic acid functional group. The molecular formula is with a molecular weight of approximately 109.13 g/mol. This structure contributes to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as DNA and proteins. The compound can form hydrogen bonds and other interactions with nucleic acids, which may lead to alterations in gene expression and inhibition of specific enzymatic activities.

Inhibition of Kinases

Research has shown that pyrrole derivatives, including this compound, exhibit significant inhibitory effects on various kinases. For instance, studies have demonstrated that certain derivatives can inhibit casein kinase 1 (CK1) isoforms with IC50 values in the nanomolar range, indicating potent biological activity against cancer cell lines .

Biological Activities

This compound has been linked to several biological activities:

- Antitumor Activity : Pyrrole derivatives have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antibacterial Properties : Some studies indicate that compounds related to this compound possess antibacterial activity against strains like Staphylococcus aureus and E. coli, suggesting their potential as antimicrobial agents .

Case Study: Antitumor Activity

In a study investigating the antitumor properties of pyrrole derivatives, compounds were evaluated for their effects on cell viability in human cancer cell lines. The results indicated that specific derivatives exhibited a significant reduction in cell viability, correlating with their kinase inhibitory activities. For example, compound 29d showed notable effects on HT-29 and MCF-7 cell lines, which are commonly used models for colorectal and breast cancer research .

| Compound | IC50 (nM) | Cell Line | Effect on Viability |

|---|---|---|---|

| 29d | 25 | HT-29 | Significant reduction |

| 29e | 30 | MCF-7 | Moderate reduction |

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antitumor | HT-29, MCF-7 | Reduced viability |

| Antibacterial | Staphylococcus aureus | MIC = 1 µg/mL |

| Kinase Inhibition | CK1 δ and ε | IC50 < 10 nM |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H7NO2

- Molecular Weight : 125.127 g/mol

- CAS Number : 6973-60-0

- IUPAC Name : 1-methylpyrrole-2-carboxylic acid

Applications Overview

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a key building block in synthesizing peptides for pharmaceutical applications. |

| Drug Development | Plays a crucial role in designing compounds targeting specific biological pathways for enhanced efficacy. |

| Bioconjugation | Used in processes to attach drugs to biomolecules, improving delivery systems and targeting capabilities. |

| Neuroscience Research | Valuable in studying neuroactive compounds and their interactions within the brain. |

| Material Science | Explored for creating novel polymers with enhanced stability and functionality. |

Peptide Synthesis

1-Methyl-1H-pyrrole-2-carboxylic acid is integral in peptide synthesis, allowing researchers to create complex molecules essential for drug development. Its unique structure facilitates the formation of peptide bonds, leading to the synthesis of biologically active compounds.

Drug Development

This compound has shown potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors. For instance, derivatives of pyrrole carboxylic acids have been studied for their inhibitory effects on bacterial enzymes, demonstrating significant antibacterial activity with IC50 values below 10 nM against Staphylococcus aureus .

Bioconjugation

In bioconjugation, this compound aids in linking therapeutic agents to biomolecules, enhancing the specificity and efficacy of drug delivery systems. This application is particularly relevant in targeted cancer therapies where precise delivery is crucial.

Neuroscience Research

The compound's structural properties make it suitable for exploring neuroactive substances and their interactions within neural pathways. Studies have indicated its potential in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Material Science

In material science, this compound is being investigated for its ability to form novel polymers with desired mechanical and thermal properties. These materials could have applications ranging from biomedical devices to advanced coatings .

Case Study 1: Antibacterial Activity

A study demonstrated that modifications of pyrrole derivatives exhibit potent antibacterial properties. For example, compounds derived from this compound were tested against various bacterial strains, showing promising results that could lead to new antibiotic therapies .

Case Study 2: Neuroactive Compounds

Research involving this compound highlighted its role in synthesizing neuroactive compounds that interact with serotonin receptors. These findings suggest potential therapeutic applications in treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves esterification of pyrrole derivatives followed by hydrolysis. For example, trichloroacetyl chloride can react with pyrrole to form intermediates like 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, which is esterified and subsequently hydrolyzed to the carboxylic acid . To optimize purity, high-performance liquid chromatography (HPLC) or gas chromatography (GC) is recommended, as suppliers like Kanto Reagents use GC/HPLC to verify >95% purity for related pyrrole derivatives .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

- Methodological Answer : X-ray crystallography is critical for resolving hydrogen-bonding networks and dimer formation, as demonstrated in studies of similar pyrrole derivatives (e.g., centrosymmetric dimers linked via N–H⋯O bonds) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, while infrared (IR) spectroscopy identifies functional groups like carboxyl (–COOH) and methyl (–CH₃) .

Q. What are the known bioactivities of pyrrole-2-carboxylic acid derivatives in medicinal chemistry?

- Methodological Answer : Pyrrole derivatives exhibit antitumor and kinase-inhibiting properties. For instance, 3-methyl-4-substituted pyrrole-2-carboxylic acids have been used as intermediates in antitumor agents . Bioactivity screening should prioritize assays targeting enzymes like protein kinases, leveraging the compound’s hydrogen-bonding capacity for receptor interactions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

- Methodological Answer : Bromination at the 4- or 5-position of the pyrrole ring can be controlled using stoichiometric bromine and solvents like DMF with potassium carbonate. For example, 4-bromo-1H-pyrrole-2-carboxylic acid ethyl ester is synthesized with 85% yield using this method . Computational modeling (e.g., DFT) predicts reactive sites, while LC-MS monitors reaction progress .

Q. What strategies address contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies in properties (e.g., mp 150–152°C vs. 241–242°C for similar derivatives) may arise from polymorphic forms or impurities . Use differential scanning calorimetry (DSC) to validate thermal behavior and recrystallize from ethanol/ethyl acetate mixtures (80:20 v/v) to obtain pure monoclinic crystals . Cross-reference CAS registry data (6973-60-0) to confirm compound identity .

Q. How is this compound utilized in dynamic combinatorial chemistry (DCC) for ligand discovery?

- Methodological Answer : The acid hydrazide derivative reacts with aldehydes to form acylhydrazones under thermodynamic control, enabling target-directed selection of high-affinity binders. For example, (E)-N’-[3-fluoro-4-(α-D-mannopyranosyloxy)benzylidene]-1-methyl-1H-pyrrole-2-carbohydrazide was synthesized with 68% yield for glycan-binding studies . Use HRMS and surface plasmon resonance (SPR) to validate binding .

Q. Analytical & Practical Considerations

Q. What advanced analytical methods resolve challenges in quantifying trace impurities?

- Methodological Answer : High-resolution mass spectrometry (HRMS) detects low-abundance byproducts (e.g., brominated side products). Pair with preparative thin-layer chromatography (PTLC) to isolate impurities for NMR analysis . For quantification, employ internal standards like deuterated analogs during GC-MS .

Q. What are the storage and handling protocols to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at –20°C to minimize oxidation. Use amber vials to protect from light, as pyrrole derivatives are photosensitive . Safety data sheets (SDS) recommend PPE (gloves, goggles) due to potential irritancy .

Q. Data Contradictions & Resolution

- CAS Registry Conflicts : Similar compounds (e.g., 1-methylpyrazole-3-carboxylic acid, CAS 25016-20-0) may be mislabeled in databases. Always verify via IUPAC nomenclature and cross-check spectral libraries (NIST Chemistry WebBook) .

- Synthetic Yields : Variations in yields (e.g., 60–85% in bromination) highlight the need for solvent optimization (DMF vs. THF) and catalyst screening (AlCl₃ vs. K₂CO₃) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

The following table summarizes key structural analogs and their distinguishing features:

Impact of Substituents on Chemical Properties

Electron-Withdrawing Groups (Cl, SO₂F, CF₃):

Chlorine and sulfonyl fluoride substituents increase the acidity of the carboxylic acid group. For example, 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid () exhibits stronger acidity than the parent compound, enhancing its reactivity in nucleophilic substitutions. Similarly, 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid () acts as a sulfonylating agent due to the electrophilic SO₂F group.Electron-Donating Groups (Me, OMe):

Methoxy and methyl groups (e.g., 4-(4-Methoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid , ) stabilize the pyrrole ring through resonance and inductive effects, improving binding to hydrophobic enzyme pockets in kinase inhibitors.- Hybrid Structures (Imidazole-Pyrrole): Compounds like 1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)amino]-1H-pyrrole-2-carboxylic acid () combine pyrrole and imidazole motifs, enabling dual hydrogen-bonding interactions. These hybrids are studied for antitumor and antimicrobial activities.

Preparation Methods

Direct N-Alkylation of Pyrrole-2-Carboxylic Acid

The direct alkylation of pyrrole-2-carboxylic acid at the nitrogen position represents a foundational method for synthesizing 1-methyl-1H-pyrrole-2-carboxylic acid. This approach involves deprotonating the pyrrole NH group using a strong base, followed by reaction with methyl iodide.

Reaction Conditions and Mechanism

In a typical procedure, pyrrole-2-carboxylic acid is dissolved in anhydrous dimethylformamide (DMF) under an inert atmosphere. Sodium hydride (60% dispersion in oil) is added at 0°C to deprotonate the nitrogen, forming a reactive pyrrolyl anion. Methyl iodide is then introduced, facilitating an SN2 alkylation at the nitrogen atom . The reaction mixture is stirred at room temperature for 2–4 hours before quenching with saturated ammonium chloride.

Key challenges include:

-

Competitive O-alkylation : The carboxylic acid group (pKa ≈ 4.5) may deprotonate before the pyrrole NH (pKa ≈ 17) under basic conditions, leading to undesired O-methyl byproducts.

-

Solvent selection : DMF enhances anion stability but requires rigorous drying to prevent hydrolysis of methyl iodide.

Two-Step Synthesis via Ester Intermediates

To circumvent challenges in direct alkylation, a two-step protocol involving ester protection of the carboxylic acid group has been widely adopted.

Step 1: Synthesis of Methyl 1-Methyl-1H-pyrrole-2-carboxylate

Methyl pyrrole-2-carboxylate undergoes N-alkylation under conditions similar to the direct method:

| Parameter | Value |

|---|---|

| Base | NaH (2.0 equiv) |

| Alkylating agent | Methyl iodide (1.5 equiv) |

| Solvent | DMF |

| Temperature | 0°C → room temperature |

| Reaction time | 2–3 hours |

| Yield | 52–58% |

The ester group (pKa ≈ 25) remains protonated under these conditions, ensuring selective N-alkylation. Purification via silica gel chromatography (heptane/ethyl acetate gradient) typically achieves >95% purity.

Step 2: Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed under basic conditions:

Notably, prolonged heating (>6 hours) leads to decarboxylation, reducing yields to <70%. Microwave-assisted hydrolysis at 100°C reduces reaction time to 30 minutes while maintaining yields .

Alternative Cyclization Strategies

While less common, ring-forming reactions provide complementary routes to this compound derivatives.

Knorr Pyrrole Synthesis Modifications

Diethyl acetamidomalonate reacts with 1,4-dichloro-2-butyne in refluxing ethanol containing sodium ethoxide, forming a 5-methylpyrrole-2-carboxylate intermediate . Subsequent N-methylation and hydrolysis yields the target compound:

This method produces regiochemical mixtures requiring chromatographic separation, with overall yields of 28–34% .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps:

Continuous Flow Alkylation

Microreactor systems enable:

-

Precise temperature control (–10°C to 25°C)

-

Reduced solvent volumes (DMF consumption <0.5 L/mol)

-

20% higher yields compared to batch processes

Crystallization-Based Purification

Replacing chromatography with pH-controlled crystallization:

-

Crude alkylation mixture acidified to pH 4–5

-

Selective precipitation of this compound

-

Recrystallization from ethanol/water (1:2) achieves 98% purity

| Condition | Degradation Rate (25°C) |

|---|---|

| pH 1 (HCl) | 15% per hour |

| pH 13 (NaOH) | 22% per hour |

| Anhydrous DMF | <1% per month |

Storage recommendations:

-

Vacuum-sealed containers at –20°C

-

Avoid prolonged exposure to light (>300 lux)

Properties

IUPAC Name |

1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAOVOOZLVGAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220031 | |

| Record name | N-Methylpyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-60-0 | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6973-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrrole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6973-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylpyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPYRROLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBR5D3SAQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.